N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
CAS No.: 2549054-40-0
Cat. No.: VC11831777
Molecular Formula: C15H20F2N2O2S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549054-40-0 |
|---|---|
| Molecular Formula | C15H20F2N2O2S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N-[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C15H20F2N2O2S/c16-14-6-3-11(8-15(14)17)9-19-7-1-2-12(10-19)18-22(20,21)13-4-5-13/h3,6,8,12-13,18H,1-2,4-5,7,9-10H2 |
| Standard InChI Key | CWPKXJBLLKEQMA-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)NS(=O)(=O)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)NS(=O)(=O)C3CC3 |
Introduction
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound that belongs to the sulfonamide class of chemicals. Sulfonamides are widely recognized for their diverse applications in pharmaceuticals, particularly as antibiotics, antimalarials, and enzyme inhibitors. This compound is characterized by its unique structural framework, which includes a piperidine ring, a cyclopropane sulfonamide group, and a difluorophenyl moiety.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
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Preparation of the Piperidine Intermediate: Functionalization of piperidine derivatives is achieved through alkylation or reductive amination.
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Incorporation of the Difluorophenyl Group: Introduction of the fluorinated aromatic system via nucleophilic substitution or coupling reactions.
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Cyclopropanesulfonamide Formation: Sulfonation reactions followed by cyclopropanation are used to introduce the sulfonamide group.
These steps require precise control over reaction conditions to ensure high yields and purity.
Potential Applications
Although specific research on N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is limited, compounds with similar structures have demonstrated:
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Pharmacological Activity: Sulfonamides are known for their enzyme inhibitory properties, particularly targeting carbonic anhydrase and kinases.
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Antimicrobial Properties: Fluorinated sulfonamides often exhibit broad-spectrum antibacterial activity.
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Drug Development Potential: The structural motifs present in this compound are frequently explored in medicinal chemistry for developing drugs targeting neurological disorders or inflammatory diseases.
Biological Evaluation
Studies on analogous compounds suggest that this molecule could exhibit significant biological activity:
| Biological Property | Potential Outcome |
|---|---|
| Enzyme Inhibition | Likely interaction with serine/threonine protein kinases or carbonic anhydrase enzymes |
| Antimicrobial Activity | Broad-spectrum inhibition against bacterial strains |
| Pharmacokinetics | Fluorinated compounds often display enhanced metabolic stability |
Further experimental validation, such as in vitro assays and in vivo studies, would be required to confirm these properties.
Challenges and Limitations
Despite its promising structure, challenges in utilizing N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide include:
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Synthetic Complexity: Multi-step synthesis can be time-consuming and costly.
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Toxicity Concerns: Fluorinated compounds may exhibit off-target effects or toxicity.
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Limited Research Data: Specific studies on this compound are scarce, necessitating further investigation.
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